
2-Fluoropyrimidine-4-sulfonyl fluoride
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Overview
Description
2-Fluoropyrimidine-4-sulfonyl fluoride is a fluorinated pyrimidine derivative with the molecular formula C4H2F2N2O2S.
Mechanism of Action
Target of Action
Fluoropyrimidines, a class of compounds to which 2-fluoropyrimidine-4-sulfonyl fluoride belongs, are known to target thymidylate synthase (ts), a key enzyme involved in dna synthesis .
Mode of Action
Fluoropyrimidines, in general, exert their antimetabolite actions by incorporating their active nucleotides into nucleic acids, thereby inhibiting the biosynthetic process of dna and rna synthesis .
Biochemical Pathways
Fluoropyrimidines are known to affect the dna and rna synthesis pathways by incorporating their active nucleotides into these nucleic acids .
Pharmacokinetics
It is known that the bioconversion of fluoropyrimidine prodrugs to their active forms is a crucial step in their pharmacokinetics .
Result of Action
Fluoropyrimidines, in general, are known to inhibit the biosynthetic process of dna and rna synthesis, which can lead to the disruption of cell proliferation .
Action Environment
The synthesis of fluoropyrimidines, including this compound, can be influenced by various factors such as the type of solvent used and the reaction temperature .
Biochemical Analysis
Biochemical Properties
It is known that fluoropyrimidines, such as 5-fluorouracil (5-FU), exert their antimetabolite actions through the formation of fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate . These active nucleotides are incorporated into nucleic acids, interfering with DNA and RNA synthesis .
Cellular Effects
Fluoropyrimidines have been associated with cardiotoxicity, including angina, myocardial infarction, arrhythmias, heart failure, acute pulmonary edema, cardiac arrest, and pericarditis .
Molecular Mechanism
Fluoropyrimidines like 5-FU function as S-phase antimetabolites and promote genomic instability by inducing double-strand DNA and single-strand DNA breaks, as well as by interfering with DNA synthesis, repair, and elongation .
Temporal Effects in Laboratory Settings
Fluoropyrimidines have been associated with cardiotoxicity, which can persist even after discontinuation of the drug .
Dosage Effects in Animal Models
Fluoropyrimidines have been associated with cardiotoxicity, which can be severe or life-threatening .
Metabolic Pathways
Fluoropyrimidines like 5-FU are metabolized by dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoropyrimidine-4-sulfonyl fluoride typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 2-chloropyrimidine with cesium fluoride in aprotic dipolar solvents, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). This reaction proceeds under mild conditions and yields the desired fluorinated product .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoropyrimidine-4-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom in the pyrimidine ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although specific examples are limited.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, and alkoxides can be used in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction.
Oxidation and reduction: Common oxidizing agents, such as hydrogen peroxide, and reducing agents, such as sodium borohydride, can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield a 2-aminopyrimidine derivative .
Scientific Research Applications
Organic Synthesis
The compound serves as a key intermediate in the synthesis of various sulfonamide derivatives and other complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the formation of diverse functional groups.
Table 1: Key Reactions Involving 2-Fluoropyrimidine-4-sulfonyl Fluoride
Reaction Type | Description | Example Products |
---|---|---|
Nucleophilic Substitution | Reacts with amines, alcohols, and thiols | Sulfonamide derivatives |
Coupling Reactions | Participates in cross-coupling reactions | Biaryl compounds |
Oxidation/Reduction | Engages in redox reactions with appropriate reagents | Various oxidized/reduced products |
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential as a pharmacophore. Its sulfonyl fluoride group can covalently modify biological targets, particularly enzymes, leading to inhibition or modulation of their activity.
Case Study: Inhibition of Fatty Acid Amide Hydrolase
Research has demonstrated that sulfonyl fluorides can act as irreversible inhibitors of fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. A study highlighted that analogs of this compound exhibited selective inhibition of FAAH with minimal off-target effects. Molecular docking studies confirmed its binding affinity, suggesting its potential for therapeutic applications in pain management and anxiety disorders.
Chemical Biology Applications
Sulfonyl fluorides like this compound are recognized as privileged warheads in chemical biology. They can selectively label proteins and probe enzyme binding sites, facilitating the study of protein function and interactions.
Table 2: Biological Activities of this compound
Material Science Applications
The compound is also being investigated for its potential use in material science, particularly in the development of new polymers and coatings. Its unique chemical properties may contribute to enhanced material performance.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyrimidine: A simpler fluorinated pyrimidine derivative with similar chemical properties.
4-Fluoropyrimidine: Another fluorinated pyrimidine with the fluorine atom at a different position on the ring.
2-Chloropyrimidine-4-sulfonyl fluoride: A chlorinated analog with different reactivity and applications.
Uniqueness
2-Fluoropyrimidine-4-sulfonyl fluoride is unique due to the presence of both a fluorine atom and a sulfonyl fluoride group on the pyrimidine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for covalent modification of target proteins .
Biological Activity
2-Fluoropyrimidine-4-sulfonyl fluoride is a compound of considerable interest in the field of chemical biology due to its unique structural characteristics and biological activity. This article delves into the compound's synthesis, mechanisms of action, and its potential applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a fluorine atom and a sulfonyl fluoride group. This structure contributes to its reactivity and makes it a valuable tool in biochemical applications.
Property | Value |
---|---|
Molecular Weight | 175.14 g/mol |
Chemical Formula | C₄H₄F₂N₂O₂S |
Solubility | Soluble in polar solvents |
Stability | Stable under ambient conditions |
The biological activity of this compound primarily arises from its ability to act as a covalent inhibitor. The sulfonyl fluoride moiety can form irreversible bonds with nucleophilic residues in proteins, particularly serine, cysteine, and lysine residues. This property allows it to selectively inhibit enzymes involved in various biological processes.
Key Mechanisms:
- Covalent Modification : The sulfonyl fluoride group reacts with nucleophilic side chains in proteins, leading to enzyme inhibition.
- Enzyme Targeting : It has been shown to effectively target serine hydrolases, making it useful for studying enzyme functions and interactions.
Biological Applications
Research has demonstrated the utility of this compound in various biological contexts:
- Enzyme Inhibition : It has been employed as an inhibitor for several serine hydrolases, which are crucial in metabolic pathways.
- Chemical Probes : The compound serves as a reactive probe in chemical biology, helping to map enzyme active sites and understand protein interactions.
Case Studies
- Inhibition of Serine Hydrolases : A study illustrated that this compound effectively inhibited fatty acid amide hydrolase (FAAH), demonstrating an IC50 value of approximately 5 nM. This inhibition was linked to significant biological effects on lipid metabolism and stress response pathways .
- Target Identification : In another study, researchers utilized this compound to identify binding sites on various enzymes through activity-based protein profiling. The results indicated that the sulfonyl fluoride group could modify specific serine residues, thus providing insights into enzyme function .
Comparative Analysis
To understand the relative efficacy of this compound, it is essential to compare it with other sulfonyl fluorides used in similar applications:
Compound | Target Enzyme | IC50 (nM) | Notable Features |
---|---|---|---|
This compound | FAAH | 5 | Selective for serine hydrolases |
Palmityl sulfonyl fluoride | PPT1 | 10 | Induces dimerization of enzymes |
EM12-SF | Cereblon (CRBN) | 15 | Engages histidine residues |
Properties
IUPAC Name |
2-fluoropyrimidine-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F2N2O2S/c5-4-7-2-1-3(8-4)11(6,9)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYUCPXBOPTRAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1S(=O)(=O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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